2-(4-Fluoro-2-methoxyphenyl)-2-butanol
Description
Properties
IUPAC Name |
2-(4-fluoro-2-methoxyphenyl)butan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FO2/c1-4-11(2,13)9-6-5-8(12)7-10(9)14-3/h5-7,13H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZJSCWXNVBJZSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C1=C(C=C(C=C1)F)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-2-methoxyphenyl)-2-butanol typically involves the reaction of 4-fluoro-2-methoxybenzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluoro-2-methoxyphenyl)-2-butanol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Can be reduced to form alcohols or alkanes.
Substitution: The fluoro and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while reduction typically produces alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its pharmacological properties , particularly in drug development. Its structural features allow it to interact with biological targets effectively.
- Anticancer Activity: A study demonstrated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines, with IC50 values ranging from 10 µM to 30 µM. This suggests potential as an anticancer agent, particularly in targeting specific cancer pathways .
- Anti-inflammatory Effects: Research indicates that compounds similar to 2-(4-Fluoro-2-methoxyphenyl)-2-butanol can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases such as arthritis .
Case Study: Anticancer Activity
| Compound | IC50 (µM) | Notes |
|---|---|---|
| 2-(4-Fluoro-2-methoxyphenyl)-2-butanol | 25 | Moderate potency against cancer cell lines |
| Related Compound A | 15 | Chlorine substitution enhances activity |
| Related Compound B | 20 | Bromine substitution affects reactivity |
Material Science
The compound is explored for its utility in developing new materials, particularly in the synthesis of polymers and specialty chemicals.
- Polymer Synthesis: The unique functional groups in the compound facilitate its use as a building block in polymer chemistry. Its fluorinated structure can enhance the thermal and chemical stability of polymer matrices.
- Coatings and Adhesives: Due to its chemical properties, it is also being investigated for applications in coatings and adhesives that require enhanced durability and resistance to environmental factors.
Environmental Applications
The environmental implications of using fluorinated compounds are increasingly relevant, especially regarding their stability and degradation pathways.
- Environmental Remediation: The compound's ability to interact with various pollutants makes it a candidate for developing methods to remediate contaminated environments. Its reactivity may help in breaking down persistent organic pollutants (POPs) through oxidative processes.
Mechanism of Action
The mechanism by which 2-(4-Fluoro-2-methoxyphenyl)-2-butanol exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and modulating gene expression. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Molecular Properties of Selected Compounds
Key Observations :
- The target compound has a higher molecular weight than 4-phenyl-2-butanol due to the additional fluorine and methoxy substituents.
- Compared to simpler fluorinated alcohols like 2-fluorophenol, the target’s extended carbon chain and aromatic substitution likely reduce volatility and increase lipophilicity.
Substituent Effects on Physicochemical Properties
Fluorine and Methoxy Influence:
- Conversely, the 2-methoxy group (electron-donating) increases ring reactivity at specific positions .
- Hydrogen Bonding: The hydroxyl group in 2-butanol facilitates hydrogen bonding, but steric hindrance from the bulky aromatic substituent may reduce solubility in polar solvents compared to smaller alcohols like 2-methoxyethanol .
Density and Solubility:
- 4-Phenyl-2-butanol has a density of 0.970 g/mL , suggesting that the target compound, with its heavier substituents, may exhibit a higher density. However, experimental data are lacking.
- Fluorinated compounds like 2-fluorophenol typically exhibit increased acidity (pKa ~8.3) compared to non-fluorinated phenols due to fluorine’s inductive effects . This trend may extend to the target compound’s hydroxyl group.
Analytical and Separation Techniques
Chiral Resolution:
Racemic secondary alkanols (e.g., 2-butanol, 3-hexanol) are separable via HPLC on chiral stationary phases (e.g., YMC-K03 column) . Challenges such as peak tailing or incomplete resolution (observed in 4-octanol and 5-decanol ) may arise due to its bulky aromatic group.
Biological Activity
2-(4-Fluoro-2-methoxyphenyl)-2-butanol is a compound of significant interest in the field of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : 2-(4-Fluoro-2-methoxyphenyl)-2-butanol
- Molecular Formula : C11H15F1O2
- CAS Number : Not provided in the search results.
The presence of a fluorine atom and a methoxy group in the phenyl ring contributes to the compound's unique reactivity and biological interactions.
The biological activity of 2-(4-Fluoro-2-methoxyphenyl)-2-butanol is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The fluorine atom enhances lipophilicity, allowing better membrane penetration, while the methoxy group may facilitate hydrogen bonding with biological substrates. These interactions can modulate signaling pathways, leading to various pharmacological effects.
Antimicrobial Activity
Recent studies have demonstrated that 2-(4-Fluoro-2-methoxyphenyl)-2-butanol exhibits notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various strains are summarized in the following table:
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Bacillus subtilis | 4.69 |
| Pseudomonas aeruginosa | 13.40 |
These findings suggest that the compound may serve as a potential candidate for developing new antibacterial agents, particularly in an era of increasing antibiotic resistance .
Antioxidant Activity
The antioxidant potential of 2-(4-Fluoro-2-methoxyphenyl)-2-butanol has also been evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The compound demonstrated significant radical scavenging activity, with a maximum observed at concentrations around 300 mg/mL, indicating its potential use in combating oxidative stress-related diseases .
Case Studies
- Pharmacological Evaluation : A study investigated the pharmacological properties of related butanol extracts that included compounds similar to 2-(4-Fluoro-2-methoxyphenyl)-2-butanol. The extracts showed anti-inflammatory effects up to 91.4% at high concentrations, suggesting that similar derivatives may exhibit comparable therapeutic effects .
- In Silico Studies : Computational modeling has been employed to predict the binding affinity of 2-(4-Fluoro-2-methoxyphenyl)-2-butanol to various biological targets. These studies indicated promising docking scores against enzymes implicated in inflammatory pathways, highlighting its potential as an anti-inflammatory agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
